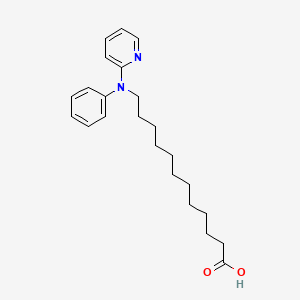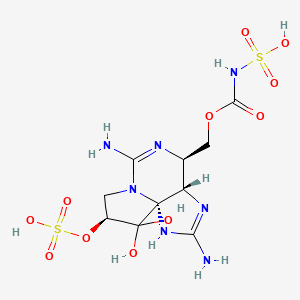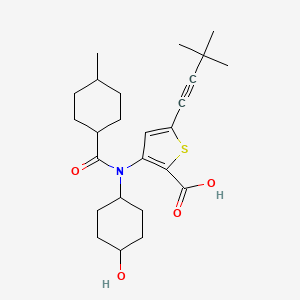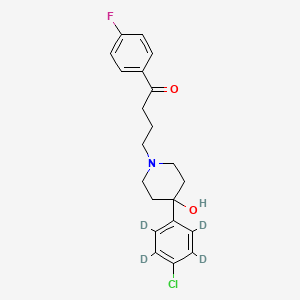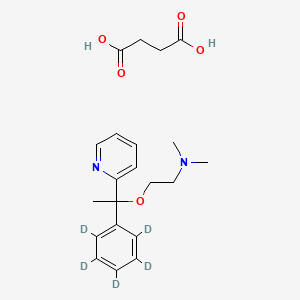
Doxylamine (D5 succinate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxylamine is an antihistamine that reduces the effects of natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose. Antihistamines can cause drowsiness and are sometimes used as sleep aids . Doxylamine is used to treat sneezing, runny nose, watery eyes, hives, skin rash, itching, and other cold or allergy symptoms. It is also used as a short-term treatment for sleep problems (insomnia) .
Synthesis Analysis
The synthesis of Doxylamine succinate involves a reaction between dimethylaminoethyl chloride and acetylpyridine . The reaction is optimized with a toluene tetrahydrofuran-toluene solution .
Molecular Structure Analysis
The molecular formula of Doxylamine succinate is C17H22N2O·C4H6O4 . It is a derivative of doxylamine, which is a first-generation antihistamine .
Chemical Reactions Analysis
Doxylamine succinate is an antihistamine that selectively inhibits contractions induced by histamine over acetylcholine in isolated guinea pig ileum . It reduces ethanol-induced deficits in behavior performance in rats when administered at a dose of 60 mg/kg .
Physical And Chemical Properties Analysis
Doxylamine succinate is a white to creamy-white powder with a characteristic odor . It is soluble in water (1:1), alcohol (1:2), and chloroform (1:2) . The molecular weight of Doxylamine succinate is 393.49 .
科学的研究の応用
Pharmaceutical Analysis
Doxylamine D5 Succinate is used in the development of stability-indicating HPLC methods for the estimation of doxylamine succinate in tablets . The separation of Doxylamine at different degradation conditions is achieved with a Kromasil C18 . This method is used for the quantification of Doxylamine succinate in bulk and pharmaceutical dosage form .
Stress Degradation Study
The drug is subjected to different stress conditions like acid, base, neutral, hydrolysis, oxidation, photolysis, and thermal degradation .
Isolation and Characterization of Degradation Products
The major alkaline degradation product of Doxylamine is isolated using preparative chromatographic technique and extensive FT-IR is performed to ascertain the structure of the alkaline degradant .
Formulation Development
Doxylamine D5 Succinate is used in the formulation development of fast dissolving tablets . The dissolution studies performed on all the formulations are further evaluated by Fourier transform infrared (FTIR), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM) analysis .
Isotopic Labeling
Doxylamine D5 Succinate is used in isotopic labeling studies . It is available with 98 atom % D isotopic purity .
Safety Data Sheet Development
Doxylamine D5 Succinate is used in the development of safety data sheets . These sheets provide information about the hazards of a chemical and the associated safety measures .
作用機序
Target of Action
Doxylamine, also known as Doxylamine D5 Succinate, primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep and wakefulness .
Mode of Action
Doxylamine acts as an antagonist at the Histamine H1 receptors . This means it binds to these receptors and inhibits their function, preventing histamine from exerting its effects. As a result, it can reduce allergic symptoms and induce sedation . It also has substantial sedative and anticholinergic effects .
Biochemical Pathways
Doxylamine’s action on the Histamine H1 receptors affects several biochemical pathways. By inhibiting these receptors, it can reduce the physiological effects of histamine, which include vasodilation, bronchoconstriction, and stimulation of the sensory nerves . This can lead to a reduction in allergy symptoms and the induction of sleep .
Pharmacokinetics
Doxylamine is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . Its bioavailability is approximately 24.7% when taken orally . The elimination half-life of doxylamine is between 10 to 12 hours, and it is excreted in the urine (60%) and feces (40%) . These properties affect the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
Result of Action
The molecular and cellular effects of doxylamine’s action primarily involve the inhibition of Histamine H1 receptors. This results in a decrease in allergic symptoms and the induction of sleep . It also has anticholinergic effects, meaning it can inhibit the action of acetylcholine, a neurotransmitter involved in many functions including muscle movement and heart rate .
Action Environment
The action, efficacy, and stability of doxylamine can be influenced by various environmental factors. For instance, the drug should be stored at -20°C for optimal stability . Moreover, factors such as the patient’s age, liver function, and the presence of other medications can affect the drug’s pharmacokinetics and overall effectiveness .
Safety and Hazards
Doxylamine may cause serious side effects. Common side effects may include blurred vision, dry mouth, nose, or throat, constipation, or mild dizziness or drowsiness . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUFVUYFNWQFM-NBTFKYQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Doxylamine (D5 succinate) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)




